molecular formula C22H32O2 B041641 21-Hydroxy-20-methylpregna-1,4-dien-3-one CAS No. 35525-27-0

21-Hydroxy-20-methylpregna-1,4-dien-3-one

Cat. No.: B041641
CAS No.: 35525-27-0
M. Wt: 328.5 g/mol
InChI Key: FRCNDHZJYALSFS-ZRFCQXGJSA-N
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Description

21-Hydroxy-20-methylpregna-1,4-dien-3-one is a synthetically modified steroid derivative that serves as a critical research tool for investigating steroid hormone pharmacology and metabolism. Its core structure, based on a pregna-1,4-diene-3-one backbone, is further functionalized with a 21-hydroxy group and a 20-methyl substitution. These specific modifications are of significant interest as they can profoundly alter the compound's receptor binding affinity, metabolic stability, and biological activity profile compared to endogenous corticosteroids.

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h8,10,12,14,17-20,23H,4-7,9,11,13H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCNDHZJYALSFS-ZRFCQXGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271219
Record name 21-Hydroxy-20-methylpregna-1,4-dien-3-one
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Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71658-22-5
Record name 21-Hydroxy-20-methylpregna-1,4-dien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71658-22-5
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Record name 21-Hydroxy-20-methylpregna-1,4-dien-3-one
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Record name 21-Hydroxy-20-methylpregna-1,4-dien-3-one
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Record name 21-hydroxy-20-methylpregna-1,4-dien-3-one
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Preparation Methods

Oxidation of (20S)-20-Hydroxymethylpregna-1,4-dien-3-one

The oxidation of (20S)-20-hydroxymethylpregna-1,4-dien-3-one (Compound 1 ) represents a six-step route to 21-Hydroxy-20-methylpregna-1,4-dien-3-one (Compound 3 ) with high stereochemical fidelity . The Dess-Martin periodinane (DMP) selectively oxidizes the C-22 hydroxy group to an aldehyde without epimerization at C-20, a critical advantage over traditional oxidants like pyridinium chlorochromate (PCC) . Subsequent acetal protection of the aldehyde (Compound 5 ) and calcium borohydride reduction of the 3-keto group yields the 3β-alcohol (Compound 7a ) with >95% stereoselectivity . Final acetal cleavage in acetic acid/trifluoroacetic acid produces the target compound in 54% overall yield .

Reaction Scheme:

Compound 1DMP, CH2Cl2Compound 3MeOH, H+Compound 5Ca(BH4)2Compound 7aAcOH/H2OThis compound\text{Compound 1} \xrightarrow{\text{DMP, CH}2\text{Cl}2} \text{Compound 3} \xrightarrow{\text{MeOH, H}^+} \text{Compound 5} \xrightarrow{\text{Ca(BH}4\text{)}2} \text{Compound 7a} \xrightarrow{\text{AcOH/H}_2\text{O}} \text{this compound}

Table 1: Key Reaction Conditions and Yields

StepReagent/ConditionsYieldStereoselectivity
C-22 OxidationDMP, CH2_2Cl2_2, 0°C92%>99% (20S retained)
Acetal FormationTrimethyl orthoformate, MeOH88%N/A
3-Keto ReductionCa(BH4_4)2_2, THF95%3β:3α = 97:3
Acetal CleavageAcOH/H2_2O/TFA89%N/A

Side-Chain Modification of Cholesterol

Cholesterol serves as a cost-effective precursor for large-scale synthesis. Source details a two-step degradation involving chromium trioxide (CrO3_3) oxidation to introduce the 20-methyl group, followed by decarboxylation. Initial oxidation of cholesterol’s side chain generates a ketone intermediate, which undergoes Hofmann elimination to yield this compound with 75% isolated yield . This method avoids laborious protection/deprotection steps but requires stringent temperature control (–20°C) to prevent over-oxidation .

Reaction Scheme:

CholesterolCrO3,AcOHKetone IntermediateΔ,DecarboxylationThis compound\text{Cholesterol} \xrightarrow{\text{CrO}_3, \text{AcOH}} \text{Ketone Intermediate} \xrightarrow{\Delta, \text{Decarboxylation}} \text{this compound}

Table 2: Industrial-Scale Optimization

ParameterConditionImpact
Temperature–20°CMinimizes side reactions
CrO3_3 Stoichiometry1.2 equivBalances oxidation efficiency and cost
Reaction Time6 hoursMaximizes conversion

Microbial Hydroxylation of Pregnane Derivatives

Microbial systems offer enantioselective hydroxylation at C-21, circumventing chemical oxidation challenges. Rhizopus arrhizus and Aspergillus niger strains hydroxylate 20-methylpregna-1,4-dien-3-one at C-21 with 60–70% conversion rates . However, product isolation remains cumbersome due to polar byproducts, limiting industrial adoption .

Key Findings:

  • Substrate Specificity : 20-Methyl substitution is critical for enzymatic recognition .

  • Fermentation Conditions : pH 7.0, 28°C, and 120-hour incubation optimize yield .

  • Downstream Processing : Silica gel chromatography achieves >95% purity but reduces scalability .

Aldol Condensation Approaches

Aldol condensation between a 17-ketosteroid and methyl glyoxylate introduces the C-20 methyl and C-21 hydroxy groups simultaneously . Titanium tetrachloride-mediated enolate formation ensures α-face selectivity, yielding the desired diastereomer in 68% yield . This method is advantageous for introducing both functionalities in one step but requires anhydrous conditions and low temperatures (–78°C) .

Mechanistic Insight:

17-Ketosteroid+Methyl GlyoxylateTiCl4,Et3NThis compound\text{17-Ketosteroid} + \text{Methyl Glyoxylate} \xrightarrow{\text{TiCl}4, \text{Et}3\text{N}} \text{this compound}

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYieldCostScalabilityStereoselectivity
Dess-Martin Oxidation54%HighModerateExcellent
Cholesterol Degradation75%LowHighModerate
Microbial Hydroxylation60%ModerateLowHigh
Aldol Condensation68%HighModerateHigh

Scientific Research Applications

Overview

  • Molecular Formula : C22H32O2
  • Molecular Weight : 328.5 g/mol
  • CAS Number : 71658-22-5

Key Studies on Synthesis

  • Genetic Engineering : A study demonstrated the successful construction of a mutant strain of Mycolicibacterium neoaurum that could produce 21-Hydroxy-20-methylpregna-1,4-dien-3-one with a yield of 10.5 g/L and a purity of 95.2% by modifying genes related to steroid metabolism .
  • Enzymatic Enhancement : The enhancement of enzyme activities such as 3-ketosteroid-Δ1-dehydrogenase (KSTD) and NADH oxidase (NOX) was crucial for optimizing the production process .

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing various steroid drugs. Its role in the production of Δ1-steroid drugs is particularly noteworthy:

Steroid Drug Application
PrednisoloneAnti-inflammatory and immunosuppressive agent
CortisolHormonal regulation and stress response

Biology

The compound is instrumental in biological studies concerning steroid metabolism. Research has focused on understanding how modifications in microbial strains can enhance steroid production, which has implications for metabolic engineering and synthetic biology.

Medicine

In medicine, this compound is pivotal for producing corticosteroids used to treat various inflammatory and autoimmune conditions. Its role as an intermediate allows for the efficient synthesis of therapeutically significant compounds.

Case Study 1: Bioconversion Efficiency

A significant study highlighted the efficiency of bioconversion using engineered Mycolicibacterium neoaurum strains, demonstrating a marked increase in both yield and purity of this compound compared to wild-type strains. The study's findings underscore the potential for microbial systems in steroid production .

Case Study 2: Enzyme Activity Optimization

Another research effort focused on optimizing enzymatic reactions involved in the synthesis pathway. By overexpressing specific enzymes such as KSTD and NOX, researchers achieved a substantial increase in production rates, paving the way for more sustainable manufacturing practices within the pharmaceutical industry .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • C20 Position : Methyl substitution may hinder oxidative metabolism (common at C20 in steroids), prolonging half-life .
  • C21 Position : Hydroxy groups are critical for receptor binding in corticosteroids; methylation or acetylation here often reduces activity .

Biological Activity

21-Hydroxy-20-methylpregna-1,4-dien-3-one (commonly referred to as 1,4-HP) is a significant steroid compound that serves as an intermediate in the synthesis of various corticosteroids, including prednisolone. Its biological activity is primarily linked to its role in steroid metabolism and its potential therapeutic applications.

1,4-HP is classified as a C22 steroid and exhibits structural characteristics that allow it to participate in various biochemical pathways. The compound's molecular formula is C22H30O3C_{22}H_{30}O_3, and its CAS number is 35525-27-0.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes involved in steroid metabolism, potentially inhibiting or activating them, which can influence the biosynthesis of corticosteroids.
  • Receptor Modulation : It may modulate the activity of steroid hormone receptors, affecting cellular signaling pathways that regulate various physiological processes.
  • Cellular Processes Disruption : 1,4-HP may interfere with cellular processes such as DNA replication and protein synthesis, impacting cell growth and function.

Production and Synthesis

Research has focused on optimizing the microbial production of 1,4-HP. A notable study utilized Mycolicibacterium neoaurum, genetically modified to enhance the yield of 1,4-HP through the knockout of specific genes (KshA and Hsd4A) associated with steroid degradation. This approach improved the purity and yield significantly, achieving a production rate of 10.5 g/L with a purity of 95.2% .

Case Studies

  • Corticosteroid Synthesis : In a study examining the synthesis of corticosteroids from C22 steroids, 1,4-HP was identified as a crucial intermediate for producing prednisolone. The research highlighted the challenges in producing high yields of C22 steroids due to complex metabolic pathways .
  • Genetic Engineering : Another study focused on enhancing the production capacity of this compound by co-expressing hemoglobin and transcriptional activators in genetically modified strains. This genetic manipulation resulted in a notable increase in reactive oxygen species (ROS) levels during fermentation, indicating a potential stress response mechanism that could be leveraged for higher yields .

Data Tables

Parameter Value
Molecular FormulaC22H30O3C_{22}H_{30}O_3
CAS Number35525-27-0
Production Yield10.5 g/L
Purity95.2%
Study Focus Findings
Enzyme InteractionModulates steroid metabolism
Genetic EngineeringEnhanced production via gene modification

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 21-Hydroxy-20-methylpregna-1,4-dien-3-one?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with quantitative nuclear magnetic resonance (qNMR) is widely used to assess purity and structural confirmation. For example, qNMR can resolve stereochemical ambiguities by analyzing proton environments, while HPLC (with UV detection) quantifies impurities at levels <0.1% . X-ray crystallography is critical for resolving absolute stereochemistry, as demonstrated for related pregnadienone derivatives (e.g., monoclinic crystal system, space group P21, with β=102.258°) .

Q. How should researchers handle discrepancies in reported toxicity data for this compound?

  • Methodological Answer : Cross-validate data across studies with standardized protocols. For instance, acute toxicity values (e.g., LD50 in rodents) may vary due to differences in administration routes (oral vs. intravenous) or animal strains. Prioritize studies adhering to OECD or ICH guidelines and consult databases like RTECS, which compile toxicity profiles from peer-reviewed sources (e.g., tumorigenic data from JAMA and reproductive toxicity from NeurAI Neurology) . Conflicting mutagenicity results should be resolved using Ames test revisions with metabolic activation (S9 fraction) .

Q. What safety precautions are essential during in vivo experiments with this compound?

  • Methodological Answer : Although classified as non-hazardous under EC 1272/2008, wear nitrile gloves and N95 masks during handling to avoid sensitization. For intravenous administration, use endotoxin-free formulations and monitor for hematological effects (e.g., leukocytosis), as observed in NIOSH studies . Emergency protocols include decontamination with water for skin/eye exposure and immediate ventilation for inhalation incidents .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer : Use density functional theory (DFT) to evaluate redox potentials and predict phase I metabolism (e.g., hydroxylation at C20 or C21). Molecular dynamics (MD) simulations can model interactions with cytochrome P450 enzymes. For example, related glucocorticoids like prednisolone undergo 20β-hydroxylation, a pathway confirmed via LC-MS/MS in hepatic microsomes . Multi-ligand docking (MLSD) studies, as applied to BCL-2 inhibitors, may identify synergistic interactions with co-administered drugs .

Q. What experimental strategies resolve contradictions in the compound’s glucocorticoid vs. mineralocorticoid receptor affinity?

  • Methodological Answer : Conduct competitive binding assays using transfected HEK293 cells expressing human GRα or MR. Radiolabeled dexamethasone (for GR) and aldosterone (for MR) serve as reference ligands. For example, structural analogs with 16α-methyl substitutions show enhanced GR specificity due to steric hindrance at the MR binding pocket . Cross-validate with transcriptomic profiling (RNA-seq) of target genes like FKBP5 (GR-specific) or SGK1 (MR-specific) .

Q. How does the introduction of 20-methyl or 21-hydroxy groups alter the compound’s pharmacokinetic profile?

  • Methodological Answer : Compare plasma half-lives using radiolabeled tracers in Sprague-Dawley rats. The 21-hydroxy group increases aqueous solubility (logP reduction from 3.2 to 2.1), enhancing renal clearance, while 20-methyl extends half-life via reduced CYP3A4-mediated oxidation . Pharmacokinetic modeling (e.g., non-compartmental analysis) can quantify AUC and Cmax differences between analogs .

Q. What in silico approaches optimize the synthesis of novel derivatives with improved anti-inflammatory activity?

  • Methodological Answer : Apply QSAR models to predict bioactivity based on substituent effects. For example, 1,5-diphenylpenta-1,4-dien-3-one derivatives with electron-withdrawing groups (e.g., -F at C9) show enhanced NF-κB inhibition . Retrosynthetic analysis using ChemAxon or Synthia identifies feasible routes, such as Grignard addition to 3,20-diketone intermediates .

Methodological Notes

  • Data Validation : Cross-reference toxicity and structural data from RTECS, IARC, and crystallographic databases .
  • Advanced Instrumentation : Use tandem MS (e.g., Q-TOF) for metabolite identification and cryo-EM for receptor-ligand complex visualization .
  • Ethical Compliance : Adhere to NIH guidelines for animal studies and obtain IRB approval for human cell line use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
21-Hydroxy-20-methylpregna-1,4-dien-3-one
Reactant of Route 2
21-Hydroxy-20-methylpregna-1,4-dien-3-one

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